molecular formula C12H13N3O3 B1403200 methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate CAS No. 1262197-81-8

methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate

Cat. No.: B1403200
CAS No.: 1262197-81-8
M. Wt: 247.25 g/mol
InChI Key: PWFBGUZQQMGJRT-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate ( 1262197-81-8) is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol. This pyridine-based derivative, featuring a 4-methylimidazole substituent, serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The compound is of significant interest in the development of enzyme inhibitors, particularly for its potential application in creating metal β-lactamase inhibitors . Such inhibitors are crucial in combating antimicrobial resistance by restoring the efficacy of β-lactam antibiotics against resistant bacterial strains . The structural motif of a 1-substituted-1H-imidazole attached to a pyridine ring is a key pharmacophore explored in pharmaceutical research for targeting various enzymes, including kinases and secretases . For instance, structurally related heteroaryl imidazoles have been investigated as gamma-secretase modulators for potential therapeutic applications , while other analogues have been developed as potent BRAF inhibitors for the treatment of cancers like melanoma . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8-6-15(7-13-8)10-5-4-9(12(16)18-3)14-11(10)17-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBGUZQQMGJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262197-81-8
Record name methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
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Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, leading to different biological responses.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses. The specific interactions and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to different downstream effects. The specific pathways and effects would depend on the specific target and the biological context.

Biological Activity

Methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate (CAS No. 1262197-81-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12_{12}H13_{13}N3_3O3_3
  • Molecular Weight : 247.25 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and an imidazole moiety, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing imidazole and pyridine rings have been shown to inhibit various enzymes, including kinases and lipoxygenases, which are involved in inflammatory processes and cancer progression .
  • Cytotoxic Effects : Research indicates that similar compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of imidazole have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting that this compound may possess similar properties .
  • Microtubule Destabilization : Some studies highlight the potential of imidazole-containing compounds to act as microtubule-destabilizing agents, which is a mechanism utilized by several anticancer drugs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMDA-MB-2314.98 - 14.65Induction of apoptosis
CytotoxicityHepG22.43 - 7.84Induction of apoptosis
Microtubule Assembly InhibitionVarious20.0Microtubule destabilization
Enzyme InhibitionALOX15VariesAllosteric inhibition

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant growth inhibition in both MDA-MB-231 and HepG2 cells. The most promising candidates were further analyzed for their ability to induce apoptosis, showing enhanced caspase activity at certain concentrations .

Case Study 2: Enzyme Inhibition

Research has indicated that imidazole derivatives can selectively inhibit enzymes involved in inflammatory pathways. For instance, this compound may inhibit ALOX15, an enzyme implicated in various cancers and inflammatory diseases, through an allosteric mechanism .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Application Key Property/Activity
Target Compound Pyridine 6-OCH3, 5-(4-Me-1H-imidazol-1-yl) Methyl carboxylate Alzheimer’s research Gamma-secretase modulation
BPN-15606 Pyridine-Pyridazine 6-OCH3, 5-(4-Me-1H-imidazol-1-yl) Pyridazine amine Alzheimer’s research Enhanced BBB penetration
Imazamox Pyridine-Imidazolinone 5-(methoxymethyl) Carboxylic acid Herbicide ALS inhibition
6-Methoxy-5-(4-Me-1H-imidazol-1-yl)Picolinonitrile Pyridine 6-OCH3, 5-(4-Me-1H-imidazol-1-yl) Nitrile Agrochemical intermediate Synthetic precursor
1-(6-Me-2-Pyridinyl)-1H-Imidazole-4-Carboxylic Acid Pyridine-Imidazole 6-Me, 1-imidazole-4-COOH Carboxylic acid Cardiovascular drugs Angiotensin II antagonism

Research Findings and Implications

  • Pharmacological Optimization : The methyl ester in the target compound enhances lipophilicity and bioavailability compared to carboxylic acid derivatives like imazamox or imazethapyr, which prioritize solubility for herbicidal activity .
  • Structural Flexibility: Substitutions at position 2 (e.g., nitrile in picolinonitrile vs. methyl ester) dictate reactivity and application scope, with nitriles favoring agrochemical synthesis and esters enabling CNS drug development .
  • Synthetic Pathways : Pd-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) are common for pyridine-imidazole systems, as seen in the synthesis of both the target compound and BPN-15606 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and condensation. For example, similar imidazole-pyridine derivatives are synthesized using Biginelli reactions (one-pot condensation of aldehydes, thioureas, and acetoacetate derivatives) or cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl)tetrahydropyrimidines . Post-synthesis purification often employs HPLC to achieve >95% purity, as demonstrated in analogous syntheses .

Q. How is the purity and structural integrity of the compound validated?

  • Methodology : Analytical techniques include:

  • HPLC : For assessing purity (>95% in optimized conditions) .
  • NMR Spectroscopy : To confirm proton environments and aromatic ring substitution patterns (e.g., pyridine and imidazole protons) .
  • IR Spectroscopy : To identify functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and methoxy groups .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in imidazole-pyridine systems .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts improve coupling reactions for aryl-alkyl bonds .
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 120°C for esterification) minimizes side reactions .

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives?

  • Methodology :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing methoxy vs. methylimidazole protons) .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental approaches are used to study the compound’s stability under various conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light to simulate degradation .
  • pH-Dependent Studies : Monitor hydrolysis of the ester group in buffered solutions (pH 2–12) using HPLC .

Q. How can structure-activity relationships (SAR) be evaluated for biological activity?

  • Methodology :

  • Derivative Synthesis : Modify substituents (e.g., methylimidazole, methoxy groups) and test in enzyme inhibition assays (e.g., cytochrome P450 or kinase assays) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., imidazole-binding enzymes) to predict binding affinities .

Q. What computational methods are applicable for predicting reactivity or interactions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability in aqueous/organic media .
  • QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters with experimental bioactivity data .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Screening : Conduct parallel experiments in solvents like water, ethanol, DCM, and hexane under controlled temperatures .
  • Hansen Solubility Parameters : Calculate HSP values to rationalize discrepancies (e.g., hydrogen bonding vs. dispersion forces) .

Q. What factors explain variations in reported reaction yields for similar derivatives?

  • Methodology :

  • Reaction Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps .
  • Byproduct Analysis : Use GC-MS to detect side products (e.g., uncyclized intermediates) that reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate

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